Ertapenem(1-)

Description

BenchChem offers high-quality Ertapenem(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ertapenem(1-) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

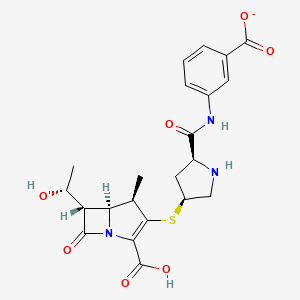

Molecular Formula |

C22H24N3O7S- |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate |

InChI |

InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/p-1/t9-,10-,13+,14+,15-,16-/m1/s1 |

InChI Key |

JUZNIMUFDBIJCM-ANEDZVCMSA-M |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Ertapenem's Mechanism of Action Against Gram-Negative Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertapenem (B1671056) is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell death. This technical guide provides a detailed examination of the molecular interactions and cellular consequences of ertapenem's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by targeting the final steps of peptidoglycan biosynthesis. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. The synthesis of peptidoglycan is a complex process catalyzed by a series of enzymes known as penicillin-binding proteins (PBPs).

Ertapenem's primary mode of action is the covalent acylation of the active site serine of these PBPs. This irreversible binding inactivates the transpeptidase domain of the PBPs, preventing the cross-linking of adjacent peptidoglycan strands. The inhibition of this crucial step weakens the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.

In Escherichia coli, ertapenem exhibits a strong affinity for multiple PBPs, with a particular preference for PBP2 and PBP3.[1] The inhibition of PBP2 is associated with the formation of spherical cells, while the inhibition of PBP3 leads to filamentation.[2]

Signaling Pathway of Ertapenem Action

The following diagram illustrates the key steps in ertapenem's mechanism of action, from its entry into the bacterial cell to the inhibition of cell wall synthesis.

Caption: Ertapenem's mechanism of action against Gram-negative bacteria.

Quantitative Efficacy Data

The in vitro activity of ertapenem against a wide range of Gram-negative pathogens has been extensively documented. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively).

Table 1: Ertapenem MIC50 and MIC90 Values for Key Enterobacteriaceae

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 1,646 | ≤0.015 - 0.03 | 0.06 - 0.5 | [3][4] |

| Klebsiella pneumoniae | 1,646 | ≤0.015 - 0.03 | 0.06 - 0.5 | [3][4] |

| Enterobacter cloacae | 3,247 | 0.06 | 0.25 | [5] |

| Citrobacter spp. | 112 | 0.008 | 0.06 | [4] |

| Serratia marcescens | - | - | <0.03 | [3] |

Table 2: Ertapenem Activity Against ESBL-Producing Enterobacteriaceae

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| ESBL-producing Klebsiella spp. | - | 0.03 | 0.06 | [3] |

| ESBL-producing E. coli | 34 | - | 0.5 | [6] |

| ESBL-producing K. pneumoniae | 66 | - | 2 | [6] |

Table 3: Comparative IC50 Values of Carbapenems for E. coli PBPs

| Penicillin-Binding Protein (PBP) | Doripenem IC50 (µg/mL) | Meropenem IC50 (µg/mL) | Imipenem IC50 (µg/mL) | Reference |

| PBP1a | 0.2 | 0.2 | 0.1 | [2] |

| PBP1b | 0.2 | 0.2 | 0.1 | [2] |

| PBP2 | 0.008 | 0.008 | 0.008 | [2] |

| PBP3 | 0.1 | 0.6 | 1.3 | [2] |

| PBP4 | ≤0.02 | ≤0.02 | ≤0.02 | [2] |

| PBP5/6 | 0.8 | >10 | 0.4 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of ertapenem.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of ertapenem against a bacterial isolate.

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

-

Ertapenem Dilution:

-

Prepare a stock solution of ertapenem.

-

Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation:

-

Within 15 minutes of preparing the standardized inoculum, dilute it further in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well of the microtiter plate containing the ertapenem dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ertapenem that completely inhibits visible growth of the organism.

-

PBP Competition Assay using Fluorescent Penicillin

This assay determines the binding affinity of ertapenem to specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative.

Caption: Workflow for PBP competition assay.

Methodology:

-

Membrane Preparation:

-

Grow a culture of the Gram-negative bacterium to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

-

-

Competition Binding:

-

Incubate aliquots of the membrane preparation with increasing concentrations of ertapenem for a defined period to allow for PBP binding.

-

Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each reaction and incubate to label the PBPs that are not bound by ertapenem.

-

-

Detection and Analysis:

-

Stop the labeling reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

-

Quantify the fluorescence intensity of each PBP band at each ertapenem concentration.

-

Determine the IC50 value, which is the concentration of ertapenem required to reduce the fluorescent signal by 50%, by plotting the fluorescence intensity against the ertapenem concentration.

-

Outer Membrane Permeability Assay (NPN Uptake Assay)

This assay assesses the ability of ertapenem to permeate the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Methodology:

-

Bacterial Suspension Preparation:

-

Grow the bacterial culture to the mid-log phase.

-

Harvest the cells by centrifugation and wash them with a low-ionic-strength buffer (e.g., 5 mM HEPES buffer, pH 7.2).

-

Resuspend the cells in the same buffer to a standardized optical density.

-

-

NPN Uptake Measurement:

-

Add NPN to the bacterial suspension. NPN fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment, such as the cell membrane.

-

Measure the baseline fluorescence.

-

Add ertapenem to the suspension. If ertapenem disrupts the outer membrane, NPN will partition into the membrane, causing an increase in fluorescence.

-

Monitor the change in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of NPN uptake and reflects the permeability of the outer membrane.

-

Conclusion

Ertapenem's potent bactericidal activity against a wide range of Gram-negative bacteria is primarily due to its effective inhibition of peptidoglycan synthesis through the inactivation of essential penicillin-binding proteins. Its stability in the presence of many β-lactamases further enhances its clinical utility. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat bacterial resistance.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific bacterial strains and laboratory conditions.

References

- 1. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Ertapenem Protein Binding on Killing of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Ertapenem sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertapenem (B1671056) sodium is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria. Marketed under the trade name Invanz®, it is distinguished by its long half-life, allowing for once-daily administration.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, antimicrobial spectrum, and pharmacokinetic and pharmacodynamic profile of ertapenem sodium. Detailed experimental protocols for key analytical and microbiological assays are also presented to support further research and development.

Chemical Structure and Physicochemical Properties

Ertapenem is a 1-β-methyl-carbapenem, structurally similar to meropenem.[2] The presence of a 1-β-methyl group confers stability against hydrolysis by most dehydropeptidases-I (DHP-I) found in the renal brush border. The side chain at position C-2 contributes to its broad spectrum of activity, while the m-carboxy-phenyl moiety on the pyrrolidinyl side chain is responsible for its high protein binding and extended half-life.

The chemical structure of Ertapenem sodium is presented below:

Table 1: Chemical and Physicochemical Properties of Ertapenem Sodium

| Property | Value | Reference |

| IUPAC Name | sodium 3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate | [3] |

| CAS Number | 153773-82-1 | [3] |

| Molecular Formula | C22H24N3NaO7S | [3] |

| Molecular Weight | 497.50 g/mol | [4] |

| Appearance | White to off-white, hygroscopic, weakly crystalline powder | [5] |

| Melting Point | >174°C (decomposes) | [6] |

| Solubility | - Water: ≥52 mg/mL- DMSO: 260 mg/mL (Sonication recommended)- Ethanol: Practically insoluble | [4][7] |

| pKa (Calculated) | - Carboxylic Acid 1: 3.33- Carboxylic Acid 2: 4.14- Secondary Amine: 8.95 | [4] |

| pH (1% solution in water) | 7.5 | [8] |

Table 2: Stability of Ertapenem Sodium Solutions

| Condition | Stability | Reference |

| Reconstituted in 0.9% NaCl (Room Temp, 25°C) | Use within 6 hours | [3] |

| Reconstituted in 0.9% NaCl (Refrigerated, 5°C) | Store for 24 hours and use within 4 hours after removal from refrigeration | [3] |

| Frozen Solutions | Should not be frozen | [3] |

| 100 mg/mL in 0.9% NaCl (Refrigerated, 4°C) | Stable for 48 hours | [9] |

| 100 mg/mL in 0.9% NaCl (Room Temp, 23°C) | Stable for approximately 5.5 hours | [9] |

Mechanism of Action

Like other β-lactam antibiotics, ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. The inhibition of peptidoglycan synthesis leads to the weakening of the cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.

Ertapenem has a strong affinity for the high-molecular-weight PBPs of both Gram-positive and Gram-negative bacteria. In Escherichia coli, it demonstrates a high affinity for PBPs 2 and 3.[4]

References

- 1. Properties and potential of ertapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ertapenem - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Ertapenem(1-) | C22H24N3O7S- | CID 24848279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Genesis of a Modern Antibiotic: A Technical Guide to the Discovery and Development of Ertapenem

Foreword

The emergence of antimicrobial resistance remains one of the most significant challenges to global public health. In this ongoing battle, the development of novel antibiotics with unique properties is paramount. Ertapenem (B1671056), a carbapenem (B1253116) antibiotic developed by Merck & Co., represents a significant advancement in this field.[1] Its broad spectrum of activity, coupled with a unique pharmacokinetic profile that allows for once-daily dosing, has established it as a valuable agent in the treatment of moderate-to-severe community-acquired and polymicrobial infections. This in-depth technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of ertapenem for researchers, scientists, and drug development professionals.

From Nature's Blueprint to a Long-Acting Carbapenem: The Discovery and Chemical Evolution of Ertapenem

The story of ertapenem begins with the discovery of thienamycin, a naturally occurring carbapenem isolated from Streptomyces cattleya. Thienamycin exhibited potent and broad-spectrum antibacterial activity but was chemically unstable, limiting its therapeutic potential. This led to the development of more stable synthetic carbapenems like imipenem (B608078) and meropenem (B701). However, these agents required frequent administration due to their short half-lives.

The development of ertapenem (formerly MK-0826) was a targeted effort to create a carbapenem with a prolonged half-life suitable for once-daily dosing, a feature that would improve patient compliance and facilitate outpatient parenteral antimicrobial therapy.[2] This was achieved through a series of strategic chemical modifications to the carbapenem core structure.

A key innovation in the structure of ertapenem is the presence of a 1-β-methyl group, which confers stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with a DHP-I inhibitor like cilastatin.[3] The most significant modification, however, is the addition of a meta-substituted benzoic acid moiety to the C-2 side chain.[4] This bulky, negatively charged side chain is responsible for the high degree of plasma protein binding (approximately 95%), which in turn leads to a long elimination half-life of about four hours, making once-daily administration feasible.[5]

Mechanism of Action and Spectrum of Activity

Ertapenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[6] Like other β-lactam antibiotics, it binds to and inactivates essential penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. In Escherichia coli, ertapenem shows a strong affinity for PBPs 2 and 3.[7] This inhibition of peptidoglycan cross-linking leads to a weakening of the cell wall, ultimately causing cell lysis and death.

Ertapenem is characterized by its broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[8] It is particularly potent against Enterobacteriaceae, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[2] It also demonstrates good activity against anaerobic bacteria, such as Bacteroides fragilis.[8]

However, a key differentiator of ertapenem from other carbapenems like imipenem and meropenem is its limited activity against non-fermentative Gram-negative bacilli, such as Pseudomonas aeruginosa and Acinetobacter species.[2][9] This focused spectrum makes it particularly suitable for the empirical treatment of community-acquired infections where these pathogens are less common.

Table 1: In Vitro Activity of Ertapenem and Comparator Agents against Key Pathogens

| Organism (Number of Isolates) | Ertapenem MIC90 (μg/mL) | Piperacillin/Tazobactam MIC90 (μg/mL) | Ceftriaxone (B1232239) MIC90 (μg/mL) |

| Escherichia coli (516) | 0.03 | 4 | 0.25 |

| Klebsiella pneumoniae (128) | 0.06 | 16 | >64 |

| Enterobacter cloacae (69) | 0.25 | 32 | >64 |

| Proteus mirabilis (68) | 0.5 | 1 | 0.12 |

| Bacteroides fragilis (125) | 1 | 16 | >128 |

| Streptococcus pneumoniae (113) | 1 | 2 | 1 |

| Staphylococcus aureus (MSSA) (187) | 0.5 | 4 | 8 |

Data compiled from various in vitro studies. MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Mechanisms of Resistance

Bacterial resistance to ertapenem can emerge through several mechanisms:

-

Production of Carbapenemases: The most significant mechanism is the production of β-lactamase enzymes that can hydrolyze carbapenems. These carbapenemases, such as KPC, NDM, VIM, and IMP types, can inactivate ertapenem and other carbapenems.[6]

-

Porin Channel Loss: Gram-negative bacteria can reduce the influx of ertapenem into the periplasmic space by downregulating or mutating outer membrane porin channels, primarily OmpC and OmpF in E. coli.[10]

-

Efflux Pumps: Active efflux pumps can transport ertapenem out of the bacterial cell before it can reach its PBP targets.[10]

-

Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for ertapenem, leading to decreased susceptibility.[11]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of ertapenem is a key differentiator among the carbapenem class.

Table 2: Key Pharmacokinetic Parameters of Ertapenem (1g Once-Daily IV Dose in Healthy Adults)

| Parameter | Value |

| Peak Plasma Concentration (Cmax) | ~155 µg/mL |

| Time to Peak Concentration (Tmax) | ~0.5 hours (end of infusion) |

| Area Under the Curve (AUC) | ~517 µg·h/mL |

| Volume of Distribution (Vd) | ~8.2 L |

| Plasma Protein Binding | ~95% |

| Elimination Half-life (t1/2) | ~4 hours |

| Renal Clearance | ~3.8 L/h |

| Total Body Clearance | ~4.8 L/h |

Data are approximate and can vary based on patient populations and study designs.[5]

Ertapenem is primarily eliminated by the kidneys, with about 80% of the dose recovered in the urine as unchanged drug and a ring-opened metabolite.[11] Dosage adjustments are necessary for patients with severe renal impairment.[11]

The pharmacodynamic parameter most closely associated with the efficacy of ertapenem is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). A target of %fT > MIC of at least 20-40% is generally considered necessary for optimal bactericidal activity.

Preclinical and Clinical Development: A Summary of Key Studies

The development of ertapenem involved a comprehensive program of preclinical and clinical studies to establish its safety and efficacy.

Preclinical Evaluation

Preclinical studies in various animal models of infection were crucial in demonstrating the in vivo efficacy of ertapenem. These models included:

-

Murine Thigh Infection Model: This model is widely used to assess the in vivo potency of antibiotics. Ertapenem demonstrated significant bactericidal activity against a range of pathogens in this model.

-

Intra-abdominal Infection Models: Rodent models of peritonitis and intra-abdominal abscess were used to evaluate ertapenem's efficacy against mixed aerobic and anaerobic infections.[12]

-

Pneumonia Models: Murine models of bacterial pneumonia were employed to assess the efficacy of ertapenem in treating respiratory tract infections.[3]

Clinical Trials

Ertapenem has been extensively studied in large, randomized, double-blind clinical trials for the treatment of various infections. A pooled analysis of seven clinical trials demonstrated the efficacy of ertapenem (1 g once daily) to be comparable to that of piperacillin-tazobactam (B1260346) and ceftriaxone for the treatment of serious infections caused by Enterobacteriaceae.[13]

Table 3: Summary of Clinical Efficacy of Ertapenem in Pivotal Clinical Trials

| Infection Type | Comparator | Clinical Cure Rate (Ertapenem) | Clinical Cure Rate (Comparator) | Reference |

| Complicated Intra-Abdominal Infection | Piperacillin/Tazobactam | 86.6% | 81.4% | [14] |

| Complicated Skin and Soft Structure Infection | Piperacillin/Tazobactam | 83.8% | 86.4% | [14] |

| Community-Acquired Pneumonia | Ceftriaxone | 92.2% | 91.6% | [15] |

| Complicated Urinary Tract Infection | Ceftriaxone | 91.8% | 92.5% | [13] |

| Acute Pelvic Infection | Piperacillin/Tazobactam | 93.9% | 91.5% | [14] |

Cure rates are based on the clinically evaluable patient populations in the respective studies.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of ertapenem is typically determined using broth microdilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Testing

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Antibiotic Dilution: Serial twofold dilutions of ertapenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution and a growth control well (broth only) are inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of ertapenem that completely inhibits visible growth of the organism.

Pharmacokinetic Analysis

The concentration of ertapenem in biological matrices such as plasma is typically determined using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

Protocol: HPLC Analysis of Ertapenem in Plasma

-

Sample Preparation: Plasma samples are deproteinized, often using acetonitrile (B52724) or perchloric acid, to precipitate proteins. The supernatant is then collected after centrifugation.

-

Chromatographic Separation: The prepared sample is injected onto a reverse-phase HPLC column (e.g., a C18 column). The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: Ertapenem is detected by a UV detector at a wavelength of approximately 300 nm.

-

Quantification: The concentration of ertapenem in the sample is determined by comparing the peak area of the sample to a standard curve generated from samples with known concentrations of ertapenem.

Conclusion

The discovery and development of ertapenem represent a successful example of rational drug design, building upon the foundational structure of a natural product to create a therapeutic agent with an optimized pharmacokinetic profile and a clinically relevant spectrum of activity. Its once-daily dosing regimen has provided a significant advantage in the management of a variety of serious bacterial infections, particularly in the outpatient setting. A thorough understanding of its chemical properties, mechanism of action, and spectrum of activity is essential for its appropriate and effective use in clinical practice, and for guiding the future development of novel antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Ertapenem versus ceftriaxone and metronidazole as treatment for complicated intra-abdominal infections [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Ertapenem in Healthy Young Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amr-accelerator.eu [amr-accelerator.eu]

- 7. ihma.com [ihma.com]

- 8. In Vitro Activities of Ertapenem (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of Ertapenem and Imipenem against Clinical Extended Spectrum Beta-Lactamase-Producing Enterobacteriaceae Collected in Military Teaching Hospital Mohammed V of Rabat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review. Lessons from an animal model of intra-abdominal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sofislife.com [sofislife.com]

- 14. Meta-analysis: ertapenem for complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ertapenem therapy for community-acquired pneumonia in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

Ertapenem: A Comprehensive Technical Guide on its Antibacterial Spectrum and In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056) is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] As a Group 1 carbapenem, it is distinguished by its long half-life, allowing for once-daily dosing, which offers a significant advantage in both inpatient and outpatient settings. This technical guide provides an in-depth overview of the antibacterial spectrum and in vitro activity of ertapenem, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant laboratory workflows.

Antibacterial Spectrum of Ertapenem

Ertapenem demonstrates potent activity against a wide range of common pathogens. Its spectrum covers:

-

Gram-negative bacteria : Ertapenem is highly active against Enterobacteriaceae, including extended-spectrum β-lactamase (ESBL) and AmpC-producing strains.[1] It is particularly potent against Escherichia coli and Klebsiella pneumoniae.[2][3] However, it has limited activity against non-fermentative Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter species.

-

Gram-positive bacteria : Ertapenem is active against methicillin-susceptible Staphylococcus aureus (MSSA), β-hemolytic streptococci, and Streptococcus pneumoniae.[1] Its activity against enterococci is limited.

-

Anaerobic bacteria : Ertapenem exhibits broad activity against most clinically important anaerobic bacteria, including the Bacteroides fragilis group and Clostridium species.[1][4][5]

In Vitro Activity of Ertapenem

The in vitro activity of ertapenem is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range for ertapenem against various bacterial species.

Table 1: In Vitro Activity of Ertapenem against Gram-Positive Aerobic Bacteria

| Bacterial Species | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | - | - | ≤0.5 | - |

| Streptococcus pneumoniae (penicillin-susceptible) | 102 | 0.5 | 2 | ≤0.008 - 4 |

| β-hemolytic streptococci | - | - | 0.03 | - |

| Viridans group streptococci | - | - | 2 | - |

| Enterococcus faecalis | - | 16 | 16 | - |

Data compiled from multiple sources.[2][6][7][8]

Table 2: In Vitro Activity of Ertapenem against Gram-Negative Aerobic Bacteria

| Bacterial Species | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Escherichia coli | - | - | ≤0.015 - 0.5 | - |

| Klebsiella pneumoniae | - | - | ≤0.015 - 0.5 | - |

| Enterobacter aerogenes | - | - | ≤1 | - |

| Haemophilus influenzae | - | - | 0.25 | - |

| Moraxella catarrhalis | - | - | ≤0.06 | - |

| Neisseria gonorrhoeae | - | - | ≤0.06 | - |

Data compiled from multiple sources.[1][2][3][6]

Table 3: In Vitro Activity of Ertapenem against Anaerobic Bacteria

| Bacterial Species | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Bacteroides fragilis group | 337 | 0.5 | - | - |

| Prevotella spp. | 337 | 0.25 | - | - |

| Fusobacterium spp. | 337 | 0.06 | - | - |

| Gram-positive cocci | 337 | ≤0.03 | - | - |

| Clostridium spp. | 54 | - | 2 | - |

Data compiled from multiple sources.[1][4][5]

Experimental Protocols for In Vitro Susceptibility Testing

The determination of ertapenem's in vitro activity relies on standardized methods to ensure reproducibility and comparability of data. The primary methods are broth microdilution and agar (B569324) dilution, as detailed by the Clinical and Laboratory Standards Institute (CLSI) and the British Society for Antimicrobial Chemotherapy (BSAC).

CLSI Methodology for Aerobic Bacteria (Based on CLSI Document M07)

The CLSI M07 document provides guidelines for determining the Minimum Inhibitory Concentrations (MICs) of aerobically growing bacteria through broth dilution methods.[9][10][11][12]

-

Inoculum Preparation : A standardized inoculum is prepared by suspending colonies from a fresh (18- to 24-hour) agar plate in a suitable broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Antimicrobial Agent Preparation : Ertapenem is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

-

Inoculation and Incubation : Each well of a microdilution tray containing the diluted ertapenem is inoculated with the standardized bacterial suspension. The trays are then incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

-

MIC Determination : The MIC is recorded as the lowest concentration of ertapenem that completely inhibits visible growth of the organism.

-

Quality Control : Reference strains with known ertapenem MICs, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy of the results.

CLSI Methodology for Anaerobic Bacteria (Based on CLSI Document M11)

The CLSI M11 standard outlines the procedures for antimicrobial susceptibility testing of anaerobic bacteria.[13][14][15][16]

-

Inoculum Preparation : Colonies from a 24- to 48-hour anaerobic blood agar plate are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Media and Antimicrobial Agent Preparation : The reference method is agar dilution using Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood. Ertapenem is incorporated into the molten agar at various concentrations before the plates are poured.

-

Inoculation and Incubation : The standardized bacterial suspension is inoculated onto the surface of the agar plates. The plates are then incubated at 35°C to 37°C for 42 to 48 hours in an anaerobic atmosphere.

-

MIC Determination : The MIC is the lowest concentration of ertapenem that prevents the growth of more than a single colony or a faint haze.

-

Quality Control : Control strains such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 are included in each run.

BSAC Methodology

The British Society for Antimicrobial Chemotherapy (BSAC) provides its own standardized methodology for susceptibility testing, which shares principles with the CLSI methods but may have variations in media, incubation conditions, and interpretation of results.[17][18][19][20][21] The BSAC standardized disc susceptibility testing method is a widely used alternative to MIC determination for routine clinical purposes.

Mechanism of Action and Resistance

Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Caption: Mechanism of action of ertapenem.

Resistance to ertapenem can develop through several mechanisms, including:

-

Enzymatic Degradation : Production of β-lactamases, particularly carbapenemases, that can hydrolyze the ertapenem molecule.

-

Altered Target Sites : Modifications in the penicillin-binding proteins (PBPs) that reduce the binding affinity of ertapenem.

-

Reduced Permeability : Changes in the outer membrane porins of Gram-negative bacteria, which restrict the entry of ertapenem into the cell.

-

Efflux Pumps : The active transport of ertapenem out of the bacterial cell by efflux pumps.

Experimental and Logical Workflows

The process of determining the in vitro susceptibility of a bacterial isolate to ertapenem follows a standardized workflow to ensure accurate and reliable results.

Caption: Workflow for MIC determination.

Conclusion

Ertapenem remains a valuable antimicrobial agent with a broad spectrum of activity against many common bacterial pathogens. Its in vitro potency, particularly against Enterobacteriaceae and anaerobic bacteria, coupled with its convenient once-daily dosing, makes it an important option for the treatment of various infections. Understanding its precise antibacterial spectrum, the methodologies for assessing its in vitro activity, and its mechanisms of action and resistance is crucial for its appropriate and effective use in clinical practice and for guiding future drug development efforts.

References

- 1. [Comparative in vitro activity of ertapenem against aerobic and anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of ertapenem (MK-0826), a long-acting carbapenem, tested against selected resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmilabs.com [jmilabs.com]

- 4. In Vitro Antianaerobic Activity of Ertapenem (MK-0826) Compared to Seven Other Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the in vitro activity of ertapenem and nine other comparator agents against 337 anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Activities of Ertapenem (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In vitro activity of ertapenem (MK-0826) against multi-drug resistant Streptococcus pneumoniae compared with 13 other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 12. [PDF] Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard | Semantic Scholar [semanticscholar.org]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 16. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 17. wellcomecollection.org [wellcomecollection.org]

- 18. From accuracy towards truth: the BSAC Working Party's guide to sensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. New BSAC sensitivity testing guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bsac.org.uk [bsac.org.uk]

In-Depth Technical Guide: Physicochemical Properties of the Ertapenem(1-) Anion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and weight of the Ertapenem(1-) anion. It includes a summary of its key quantitative properties, a description of the experimental methodologies used for its characterization, and a visualization of its formation from the parent molecule.

Introduction to Ertapenem (B1671056) and its Anionic Form

Ertapenem is a broad-spectrum, parenteral antibiotic belonging to the carbapenem (B1253116) class of beta-lactam antibiotics.[1][2][3] It is structurally characterized by a 1-β methyl group, which confers stability against hydrolysis by renal dehydropeptidase-I.[2] Ertapenem is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] In physiological environments, the carboxylic acid functional groups of the Ertapenem molecule can deprotonate, resulting in the formation of the Ertapenem(1-) anion, which is the biologically active form of the drug. Understanding the precise molecular formula and weight of this anion is critical for pharmacokinetic and pharmacodynamic studies, as well as for the development of analytical methods for its quantification in biological matrices.

Quantitative Data Summary

The key physicochemical properties of the Ertapenem(1-) anion are summarized in the table below. This data is essential for accurate preparation of standards, interpretation of analytical results, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄N₃O₇S⁻ | PubChem[4] |

| Average Molecular Weight | 474.5 g/mol | PubChem[4] |

| Exact Mass | 474.13349629 Da | PubChem[4] |

| Parent Compound | Ertapenem (CID: 150610) | PubChem[4] |

Formation of the Ertapenem(1-) Anion

Ertapenem possesses two carboxylic acid functional groups, which are acidic and can lose a proton (H⁺) to form a carboxylate anion.[2][5] The formation of the Ertapenem(1-) anion is the result of the deprotonation of one of these carboxylic acid groups. The specific group that deprotonates first will depend on the respective pKa values of the two acidic protons. This ionization is a fundamental aspect of its solubility and interaction with biological targets. The parent compound, Ertapenem, is the conjugate acid of the Ertapenem(1-) anion.[5]

Experimental Protocols for Characterization

The determination of the molecular formula and weight of a pharmaceutical compound like the Ertapenem(1-) anion involves a combination of high-resolution analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for the direct determination of the molecular weight of a compound.

-

High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry provide highly accurate mass measurements, which can be used to deduce the elemental composition and thus the molecular formula. For the Ertapenem(1-) anion, HRMS would yield a mass-to-charge ratio (m/z) corresponding to its exact mass.

-

Tandem Mass Spectrometry (MS/MS): In this technique, the precursor ion (the Ertapenem(1-) anion) is isolated and fragmented. The resulting fragmentation pattern provides structural information that can confirm the identity of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry.[6]

-

Methodology: A solution containing Ertapenem is injected into an HPLC system. The HPLC column separates Ertapenem from other components in the sample. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer is typically operated in negative ion mode to detect the deprotonated Ertapenem(1-) anion.

-

Applications: This method is widely used for the quantification of Ertapenem in biological fluids such as plasma and is essential for pharmacokinetic studies.[6][7]

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data can be used to confirm the molecular formula derived from mass spectrometry.

Visualization of the Deprotonation Process

The following diagram illustrates the logical relationship between the parent Ertapenem molecule and the formation of the Ertapenem(1-) anion through the loss of a proton.

Caption: Deprotonation of Ertapenem to form the Ertapenem(1-) anion.

Conclusion

The Ertapenem(1-) anion, with a molecular formula of C₂₂H₂₄N₃O₇S⁻ and a corresponding average molecular weight of 474.5 g/mol , is the biologically relevant form of the antibiotic Ertapenem.[4] Its accurate characterization through advanced analytical techniques such as high-resolution mass spectrometry and liquid chromatography-mass spectrometry is fundamental to pharmaceutical research and development, ensuring the quality, safety, and efficacy of this important therapeutic agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ertapenem(1-) | C22H24N3O7S- | CID 24848279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assays for determination of ertapenem for applications in therapeutic drug monitoring, pharmacokinetics and sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Ertapenem to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056) is a broad-spectrum carbapenem (B1253116) antibiotic renowned for its efficacy against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a process mediated through its high-affinity binding to penicillin-binding proteins (PBPs).[3][4] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component providing structural integrity to the bacterial cell wall. By binding to these proteins, ertapenem disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3] This document provides a comprehensive technical overview of ertapenem's binding affinity to various PBPs, details the experimental protocols used to determine these interactions, and visualizes the underlying mechanisms.

Quantitative Analysis of Ertapenem-PBP Binding Affinity

The binding affinity of ertapenem to various PBPs is a key determinant of its antibacterial spectrum and potency. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PBP activity. The following table summarizes the available IC50 values for ertapenem against PBPs from several key bacterial pathogens.

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Reference |

| Escherichia coli | PBP 1a | - | [4] |

| PBP 1b | - | [4] | |

| PBP 2 | Preferential Binding | [4] | |

| PBP 3 | Preferential Binding | [2][4] | |

| PBP 4 | - | [4] | |

| PBP 5 | - | [4] | |

| Klebsiella pneumoniae | PBP 1a/1b | >256 | |

| PBP 2 | <0.0075 | ||

| PBP 3 | 0.06-0.12 | ||

| PBP 4 | <0.0075 | ||

| Pseudomonas aeruginosa | PBP 1a | 8 | |

| PBP 1b | 8 | ||

| PBP 2 | 31 | ||

| PBP 3 | >256 | ||

| PBP 4 | 0.5 | ||

| PBP 5/6 | 31 | ||

| Staphylococcus aureus | PBP 1 | - | |

| PBP 2 | Selective | ||

| PBP 3 | - | ||

| PBP 4 | - | ||

| Enterococcus faecalis | PBP 2B | - | [5] |

| PBP 4 | - | [5] |

Note: A lower IC50 value indicates a higher binding affinity. "Preferential Binding" or "Selective" indicates that while a specific quantitative value was not provided in the cited source, the text highlighted a strong affinity for that particular PBP. The data for Klebsiella pneumoniae and Pseudomonas aeruginosa in lysed cells demonstrate ertapenem's potent activity against key PBPs in these organisms.

Experimental Protocols

The determination of PBP binding affinity is crucial for understanding the mechanism of action of β-lactam antibiotics. The following are detailed methodologies for key experiments cited in the study of ertapenem-PBP interactions.

Competitive PBP Binding Assay using Fluorescent Penicillin (Bocillin FL)

This assay is a common and effective method to determine the IC50 of a compound for various PBPs. It relies on the competition between the unlabeled antibiotic (ertapenem) and a fluorescently labeled penicillin derivative (Bocillin FL) for binding to the active site of PBPs.

a. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cells in the same buffer and lyse them by sonication or French press.

-

Remove unbroken cells and cellular debris by low-speed centrifugation.

-

Isolate the membrane fraction by ultracentrifugation of the supernatant.

-

Resuspend the membrane pellet in a storage buffer and determine the protein concentration (e.g., using a Bradford assay).

b. Binding Assay:

-

In a microcentrifuge tube or a 96-well plate, incubate a fixed amount of the prepared bacterial membrane fraction with varying concentrations of ertapenem for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).

-

Add a fixed concentration of Bocillin FL to the mixture and incubate for another set period (e.g., 10-15 minutes at 37°C). This allows the fluorescent probe to bind to any PBPs not occupied by ertapenem.

-

Stop the reaction by adding a denaturing sample buffer (e.g., Laemmli buffer) and heating the samples.

c. Analysis by SDS-PAGE and Fluorescence Detection:

-

Separate the proteins in the reaction mixtures by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6][7][8][9]

-

After electrophoresis, visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of Bocillin FL binding against the concentration of ertapenem.

-

Determine the IC50 value, which is the concentration of ertapenem that results in a 50% reduction in the fluorescence signal compared to the control (no ertapenem).[10]

Fluorescence Polarization (FP) Assay

The fluorescence polarization assay is a solution-based, homogeneous technique that can be used to measure the binding of a fluorescent ligand to a protein in real-time. It is particularly useful for high-throughput screening of PBP inhibitors.[1][11][12][13][14]

a. Principle: The assay is based on the principle that a small, fluorescently labeled molecule (like a fluorescent penicillin derivative) tumbles rapidly in solution, resulting in low fluorescence polarization. When this molecule binds to a much larger protein (like a PBP), its tumbling is slowed down, leading to an increase in fluorescence polarization. An unlabeled competitor (ertapenem) will displace the fluorescent probe from the PBP, causing a decrease in polarization.

b. Assay Protocol:

-

Prepare a solution of the purified PBP of interest in a suitable assay buffer (e.g., 100 mM sodium phosphate, pH 7.0; 0.01% Triton X-100).[1][11]

-

Add a fixed concentration of a fluorescent probe (e.g., BOCILLIN FL) to the PBP solution in a low-binding microplate.[1][11]

-

Add varying concentrations of ertapenem to the wells.

-

Incubate the plate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

Plot the change in fluorescence polarization against the concentration of ertapenem to determine the IC50 or Ki (inhibition constant).

Visualizations

Mechanism of PBP Inhibition by Ertapenem

The following diagram illustrates the mechanism by which ertapenem inhibits bacterial cell wall synthesis.

Caption: Ertapenem binds to PBPs, inhibiting the transpeptidation step of cell wall synthesis, leading to cell lysis.

Experimental Workflow for Determining PBP Binding Affinity

The following diagram outlines the typical experimental workflow for determining the IC50 of ertapenem for PBPs using a competitive binding assay.

Caption: Workflow for determining ertapenem's PBP binding affinity using a competitive displacement assay.

Conclusion

Ertapenem exhibits a strong and often preferential binding affinity for key penicillin-binding proteins in a variety of clinically relevant bacteria. This targeted inhibition of PBP-mediated peptidoglycan synthesis is the cornerstone of its potent bactericidal activity. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to understand and combat bacterial resistance, as well as to develop novel antimicrobial agents. The continued investigation into the nuanced interactions between ertapenem and bacterial PBPs will undoubtedly pave the way for more effective therapeutic strategies.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Ertapenem: a new carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]

- 4. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Penicillin-Binding Proteins and Alternative Dual-Beta-Lactam Combinations for Serious Enterococcus faecalis Infections with Elevated Penicillin MICs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]

- 7. neobiotechnologies.com [neobiotechnologies.com]

- 8. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 9. SDS-PAGE Protocol | Rockland [rockland.com]

- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nanomicronspheres.com [nanomicronspheres.com]

Ertapenem: A Comprehensive Guide to its Pharmacological Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056) is a parenteral carbapenem (B1253116) antibiotic belonging to the β-lactam class, distinguished by its broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its unique pharmacokinetic profile, characterized by a long half-life, allows for a convenient once-daily dosing regimen.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of ertapenem, designed to support research and drug development endeavors.

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5] This action is mediated through its binding to essential penicillin-binding proteins (PBPs), which are crucial enzymes in the terminal stages of peptidoglycan synthesis.[6][7] The inhibition of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[4][8] In Escherichia coli, ertapenem demonstrates a high affinity for PBPs 2 and 3, and also binds to PBPs 1a, 1b, 4, and 5.[6][9] Its stability against hydrolysis by a wide variety of β-lactamases, including penicillinases, cephalosporinases, and extended-spectrum β-lactamases (ESBLs), contributes significantly to its broad spectrum of activity.[3][7]

Caption: Mechanism of action of Ertapenem.

Spectrum of Activity

Ertapenem is characterized by its potent activity against a wide array of common community-acquired pathogens.[2][10] It is highly effective against Enterobacteriaceae, including ESBL-producing strains.[9][11] Its spectrum also encompasses many Gram-positive aerobes and a broad range of anaerobic bacteria.[3][12] However, a notable feature of ertapenem is its limited activity against Pseudomonas aeruginosa and Acinetobacter species.[9][10] It is also not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[6][11]

Table 1: In Vitro Activity of Ertapenem Against Selected Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.015 | 0.03 |

| Klebsiella pneumoniae | 0.03 | 0.06 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 | 0.03 |

| Haemophilus influenzae | 0.25 | 0.5 |

| Bacteroides fragilis | 0.25 | 1 |

| Pseudomonas aeruginosa | >16 | >16 |

| Acinetobacter baumannii | >16 | >16 |

Note: MIC values can vary based on the testing methodology and geographical location of isolates. The data presented is a summary from multiple sources for illustrative purposes.[13][14][15]

Pharmacokinetics

The pharmacokinetic profile of ertapenem is a key differentiator from other carbapenems, enabling once-daily administration.[16]

Table 2: Key Pharmacokinetic Parameters of Ertapenem in Healthy Adults (1 g Intravenous Dose)

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | ~155 mg/L (total drug) | [14] |

| Time to Peak Concentration (Tmax) | ~0.5 hours (end of infusion) | [17] |

| Area Under the Curve (AUC₀₋₂₄) | ~422 mg·h/L (blister fluid), ~694 mg·h/L (plasma) | [10] |

| Volume of Distribution (Vd) | ~0.12 L/kg | [18] |

| Plasma Protein Binding | ~85-95% (concentration-dependent) | [10][17] |

| Elimination Half-life (t₁/₂) | ~4 hours | [10][19] |

| Total Body Clearance (CL) | ~27-30 mL/min | [17] |

| Renal Clearance | ~12.8 mL/min (intact drug) | [10] |

| Primary Route of Elimination | Renal (approximately 80% of the dose recovered in urine as active drug and metabolite) | [10] |

Ertapenem exhibits concentration-dependent plasma protein binding, primarily to albumin.[17][20] At lower concentrations (<50 µg/mL), it is approximately 95% bound, which decreases to about 92% at higher concentrations (150 µg/mL).[17][19] This high degree of protein binding contributes to its long elimination half-life.[3]

Pharmacodynamics

The bactericidal activity of ertapenem, like other β-lactam antibiotics, is time-dependent.[7] The key pharmacodynamic index predicting its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen.[18][21] For carbapenems, a %fT > MIC of ≥ 40% is generally associated with optimal bactericidal effect.[18][22]

Mechanisms of Resistance

Bacterial resistance to ertapenem can emerge through several mechanisms:

-

Enzymatic Degradation: Production of carbapenemases, which are β-lactamases capable of hydrolyzing carbapenems (e.g., KPC, VIM, IMP, NDM).[4][14]

-

Reduced Permeability: Alterations or loss of outer membrane porins (in Gram-negative bacteria), which restricts the entry of ertapenem into the periplasmic space.[23][24]

-

Efflux Pumps: Overexpression of multidrug efflux pumps that actively transport ertapenem out of the bacterial cell.[6][25]

-

Target Site Modification: Alterations in penicillin-binding proteins that reduce their affinity for ertapenem.[6]

The combination of β-lactamase production (such as an ESBL or AmpC) with porin loss is a significant mechanism of ertapenem resistance in Enterobacteriaceae.[23][24]

Caption: Mechanisms of bacterial resistance to Ertapenem.

Experimental Protocols for Research Applications

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.[13]

Methodology:

-

Preparation of Ertapenem Stock Solution: Prepare a stock solution of ertapenem powder in a suitable solvent as per the manufacturer's instructions and CLSI guidelines.

-

Preparation of Microdilution Plates: Perform serial two-fold dilutions of the ertapenem stock solution in cation-adjusted Mueller-Hinton broth (for non-fastidious organisms) in 96-well microtiter plates to achieve a range of final concentrations.[13]

-

Inoculum Preparation: Culture the bacterial isolate on an appropriate agar (B569324) medium overnight. Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

-

Inoculation and Incubation: Inoculate the microtiter plates with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C for 16-20 hours in ambient air.[13]

-

MIC Determination: The MIC is defined as the lowest concentration of ertapenem that completely inhibits visible growth of the organism.[13]

Caption: Workflow for antimicrobial susceptibility testing.

In Vivo Efficacy Assessment: Neutropenic Murine Thigh Infection Model

This animal model is widely used to evaluate the in vivo efficacy of antimicrobial agents and to establish pharmacokinetic/pharmacodynamic (PK/PD) targets.[21][26]

Methodology:

-

Animal Model: Typically, female ICR or BALB/c mice are used.[21][26]

-

Induction of Neutropenia: Neutropenia is induced by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[21]

-

Infection: A standardized inoculum of the test organism (e.g., S. pneumoniae, K. pneumoniae) is injected into the thigh muscle of the mice.[26]

-

Treatment: Ertapenem treatment is initiated at a specified time post-infection (e.g., 2 hours). The dosing regimen is designed to simulate human pharmacokinetic profiles.[26]

-

Efficacy Endpoint: At a predetermined time (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are excised and homogenized. The homogenates are serially diluted and plated to determine the bacterial load (CFU/thigh). Efficacy is measured by the reduction in bacterial density compared to untreated control animals.[21][26]

Conclusion

Ertapenem remains a valuable antimicrobial agent for research and clinical applications due to its broad spectrum of activity against common pathogens and its favorable pharmacokinetic profile. A thorough understanding of its pharmacological properties, including its mechanism of action, spectrum, PK/PD parameters, and mechanisms of resistance, is crucial for its appropriate use in research settings and for the development of new therapeutic strategies. This guide provides a foundational resource for scientists and researchers working with this important carbapenem antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. Ertapenem: a Group 1 carbapenem with distinct antibacterial and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ertapenem: review of a new carbapenem [pubmed.ncbi.nlm.nih.gov]

- 4. Ertapenem - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Ertapenem: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 7. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is Ertapenem Sodium used for? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Ertapenem | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. drugs.com [drugs.com]

- 13. In Vitro Activities of Ertapenem (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Properties and potential of ertapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Pharmacokinetics of Ertapenem in Healthy Young Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Mechanisms of ertapenem resistance in Enterobacteriaceae isolates in a tertiary university hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Frontiers | Molecular epidemiology and mechanism of Klebsiella pneumoniae resistance to ertapenem but not to other carbapenems in China [frontiersin.org]

- 26. Pharmacodynamic Assessment of Ertapenem (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

The Unwavering Core: An In-depth Technical Guide to the 1-beta-methyl Carbapenem Structure of Ertapenem

For Researchers, Scientists, and Drug Development Professionals

Ertapenem (B1671056), a parenteral carbapenem (B1253116) antibiotic, stands as a critical tool in the global fight against bacterial infections. Its unique 1-beta-methyl carbapenem structure confers a distinct spectrum of activity and favorable pharmacokinetic properties, setting it apart from other members of the carbapenem class. This technical guide delves into the core structural features of Ertapenem, elucidating the intricate relationship between its chemical architecture and its potent antibacterial efficacy. Through a detailed exploration of its synthesis, mechanism of action, and the molecular underpinnings of resistance, this document provides a comprehensive resource for researchers and drug development professionals.

The Genesis of a Potent Antibiotic: Synthesis of the Ertapenem Core

The synthesis of Ertapenem is a multi-step process that culminates in the formation of its characteristic 1-beta-methyl carbapenem nucleus coupled with a distinctive side chain at the C-2 position. The manufacturing process is a testament to the advancements in synthetic organic chemistry, enabling the large-scale production of this vital therapeutic agent.

Experimental Protocol: A Glimpse into the Synthesis of Ertapenem

While specific industrial synthesis protocols are proprietary, the general synthetic strategy involves the following key transformations. This illustrative protocol is based on publicly available research and patents and is intended for informational purposes.

Step 1: Synthesis of the 1-beta-methyl Carbapenem Core (MAP)

The synthesis of the 1-beta-methyl carbapenem bicyclic nucleus, often referred to as the MAP (4-nitrobenzyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate) intermediate, is a crucial first stage. This process typically starts from readily available chiral precursors and involves multiple stereocontrolled reactions to establish the correct stereochemistry of the bicyclic system.

Step 2: Preparation of the C-2 Side Chain Thiol

The unique side chain of Ertapenem, which is responsible for its extended half-life, is synthesized separately. This involves the preparation of a protected thiol derivative of a substituted pyrrolidine. The synthesis often starts from L-hydroxyproline and involves several protection and functional group manipulation steps to introduce the m-carboxyphenyl moiety and the thiol group with the correct stereochemistry.[1][2][3][4]

Step 3: Coupling of the Core and Side Chain

The pivotal step in the synthesis is the coupling of the 1-beta-methyl carbapenem core (MAP) with the C-2 side chain thiol. This reaction is typically carried out under carefully controlled conditions to ensure high yield and stereoselectivity.[5]

Step 4: Deprotection and Isolation

The final stage involves the removal of protecting groups from the coupled product to yield Ertapenem. This is often achieved through hydrogenation to remove the p-nitrobenzyl (PNB) protecting groups.[1] The resulting Ertapenem is then purified and isolated as a stable salt, typically the monosodium salt.

Structure-Activity Relationship: The Molecular Blueprint for Efficacy

The potent antibacterial activity of Ertapenem is intrinsically linked to its specific structural features. The 1-beta-methyl group, the trans-hydroxyethyl group at C-6, and the unique C-2 side chain all play critical roles in its spectrum of activity, stability, and pharmacokinetic profile.

The Significance of the 1-beta-methyl Group

A key innovation in the design of Ertapenem is the presence of a methyl group at the 1-beta position of the carbapenem core. This seemingly small addition has a profound impact on the molecule's stability. It provides steric hindrance that protects the beta-lactam ring from degradation by human renal dehydropeptidase-1 (DHP-1). This stability allows Ertapenem to be administered without a DHP-1 inhibitor, such as cilastatin, which is required for the first-generation carbapenem, imipenem.

The Role of the C-2 Side Chain

The long side chain at the C-2 position, containing a meta-substituted benzoic acid, is a defining feature of Ertapenem. This bulky and anionic side chain contributes to the high degree of plasma protein binding (approximately 95%), which in turn leads to a long elimination half-life of about 4 hours, permitting once-daily dosing. The specific nature of this side chain also influences the antibacterial spectrum of Ertapenem, contributing to its potent activity against many Gram-negative and anaerobic bacteria while having reduced activity against non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter species.

Quantitative Insights into Antibacterial Activity

The following tables summarize the in vitro activity of Ertapenem against a range of clinically relevant bacteria, as represented by the Minimum Inhibitory Concentration (MIC) values. These values highlight the potent activity of Ertapenem against Enterobacteriaceae and many anaerobic species.

| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤0.015 - 0.03 | 0.03 - 0.5 |

| Klebsiella pneumoniae | ≤0.015 - 0.06 | 0.03 - 0.5 |

| Enterobacter cloacae | 0.06 - 0.12 | 0.25 - 1 |

| Proteus mirabilis | 0.06 - 0.12 | 0.12 - 0.5 |

| Haemophilus influenzae | ≤0.015 - 0.03 | 0.03 - 0.06 |

| Pseudomonas aeruginosa | >16 | >16 |

| Acinetobacter baumannii | >16 | >16 |

| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.06 - 0.12 | 0.25 - 1 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 - 0.03 | 0.03 - 0.5 |

| Streptococcus pyogenes | ≤0.015 | ≤0.015 - 0.03 |

| Enterococcus faecalis | >16 | >16 |

| Anaerobic Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis group | 0.12 - 0.25 | 0.5 - 1 |

| Clostridium perfringens | 0.12 - 0.25 | 0.5 |

| Peptostreptococcus spp. | 0.12 - 0.25 | 0.5 - 1 |

Note: MIC values are ranges compiled from various studies and can vary depending on the specific isolates and testing methodologies used.[6][7][8][9][10]

Mechanism of Action: Halting Bacterial Cell Wall Synthesis

Ertapenem, like all beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).

The Inhibition of Penicillin-Binding Proteins

PBPs are a group of enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity. By acylating the active site serine residue of these enzymes, Ertapenem effectively blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to cell lysis and bacterial death. Ertapenem has a strong affinity for PBPs 2 and 3 in Escherichia coli.[11]

Experimental Protocol: Determining PBP Inhibition Kinetics

The potency of Ertapenem's interaction with PBPs can be quantified by determining the second-order rate constant for inactivation (kinact/KI). This parameter reflects the efficiency of PBP acylation.

1. Preparation of Bacterial Membranes: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs by ultracentrifugation.

2. Competitive Binding Assay: Incubate the membrane preparation with varying concentrations of Ertapenem for different time intervals.

3. Fluorescent Penicillin Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) to the reaction to label the remaining active PBPs.

4. SDS-PAGE and Fluorimetry: Separate the PBPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorimeter.

5. Data Analysis: Quantify the fluorescence intensity of each PBP band. The rate of decrease in fluorescence intensity at different Ertapenem concentrations is used to calculate the kinact/KI value.[12]

The Challenge of Resistance: Bacterial Defense Mechanisms

The emergence of bacterial resistance to carbapenems, including Ertapenem, is a growing public health concern. Bacteria have evolved several mechanisms to evade the action of these potent antibiotics.

Key Mechanisms of Ertapenem Resistance

-

Carbapenemase Production: The most significant mechanism of resistance is the production of carbapenem-hydrolyzing β-lactamases, known as carbapenemases. These enzymes, such as KPC, NDM, and OXA-48-like enzymes, can efficiently hydrolyze the β-lactam ring of Ertapenem, rendering it inactive.[13][14][15][16]

-

Porin Channel Loss or Modification: In Gram-negative bacteria, carbapenems enter the periplasmic space through outer membrane porin channels, primarily OmpF and OmpC in E. coli. The loss or mutation of these porin channels can significantly reduce the intracellular concentration of Ertapenem, leading to resistance, often in combination with the production of β-lactamases like AmpC or ESBLs.[17]

-

Efflux Pumps: Active efflux pumps can recognize and expel Ertapenem from the bacterial cell, thereby reducing its intracellular concentration below the therapeutic threshold. Overexpression of these pumps can contribute to resistance.

Experimental Protocol: Analysis of Outer Membrane Proteins

Investigating changes in outer membrane protein (OMP) profiles is crucial for understanding resistance mechanisms involving porin loss.

1. Bacterial Culture and Harvest: Grow the Ertapenem-susceptible and -resistant bacterial strains under identical conditions and harvest the cells in the mid-logarithmic phase.

2. Outer Membrane Fractionation: Lyse the bacterial cells and separate the inner and outer membranes. This can be achieved by methods such as sucrose (B13894) density gradient centrifugation or differential solubilization with detergents like Sarkosyl.[18][19]

3. Protein Quantification: Determine the protein concentration of the isolated outer membrane fractions using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE: Separate the OMPs based on their molecular weight using SDS-PAGE. Load equal amounts of protein for each sample to allow for comparative analysis.[6][20]

5. Gel Staining and Analysis: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. Analyze the gel to identify differences in the protein profiles between the susceptible and resistant strains, looking for the absence or reduced expression of bands corresponding to major porins.[18]

Conclusion

The 1-beta-methyl carbapenem structure of Ertapenem is a remarkable example of rational drug design, resulting in an antibiotic with a unique and clinically valuable profile. Its structural stability, favorable pharmacokinetics, and potent activity against a broad range of common pathogens underscore its importance in modern medicine. A thorough understanding of its synthesis, mechanism of action, and the evolving landscape of bacterial resistance is paramount for its continued effective use and for the development of future generations of antimicrobial agents. This guide provides a foundational resource for the scientific community to further explore and build upon our knowledge of this essential antibiotic.

References

- 1. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Evaluation of Prodrugs of Ertapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. [Comparative in vitro activity of ertapenem against aerobic and anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative in vitro activity of ertapenem and 11 other antimicrobial agents against aerobic and anaerobic pathogens isolated from skin and soft tissue animal and human bite wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jmilabs.com [jmilabs.com]

- 10. Comparative antimicrobial susceptibility of aerobic and facultative bacteria from community-acquired bacteremia to ertapenem in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]